1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine
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Overview
Description
1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine is a heterocyclic compound that contains both a pyrazole ring and a nitrophenyl group
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common moiety in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Preparation Methods
The synthesis of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine typically involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions include nitro derivatives, amino derivatives, and halogenated compounds.
Scientific Research Applications
1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It may be investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine can be compared with other similar compounds such as:
1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine: Similar structure but with the nitro group in a different position.
1-(3-nitrophenyl)-4-methyl-1H-pyrazol-5-ylamine: Similar structure but with a methyl group instead of a phenyl group.
1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-3-ylamine: Similar structure but with the pyrazole ring substituted at a different position .
Properties
IUPAC Name |
2-(3-nitrophenyl)-4-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-15-14(11-5-2-1-3-6-11)10-17-18(15)12-7-4-8-13(9-12)19(20)21/h1-10H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZMCCQJAWHSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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